Junceellolide K
Description
Context and Significance of Marine-Derived Natural Products in Drug Discovery
The marine environment, covering over 70% of the Earth's surface, represents a vast and largely untapped reservoir of biodiversity. This diversity extends to the molecular level, making the oceans a prolific source of novel chemical compounds. Marine organisms, including sponges, corals, algae, and microorganisms, have developed unique metabolic pathways to produce a wide array of natural products for defense, communication, and reproduction. These compounds often possess complex and unique chemical structures, unparalleled by those found in terrestrial organisms.
In the field of drug discovery, marine-derived natural products have gained significant importance due to their potent biological activities. The extreme conditions of marine habitats, such as high pressure, low temperatures, and intense competition, have driven the evolution of secondary metabolites with powerful pharmacological properties. These properties include antitumor, anti-inflammatory, antiviral, antibacterial, and antifungal activities, among others. The chemical novelty of these marine compounds provides new scaffolds for medicinal chemists, offering potential solutions to combat drug-resistant pathogens and develop new treatments for a range of human diseases.
Overview of Briarane Diterpenoids: Structural Diversity and Biological Relevance
Among the diverse classes of marine natural products, the briarane-type diterpenoids are a significant family of compounds isolated exclusively from marine invertebrates, particularly octocorals. nih.gov Structurally, briaranes are characterized by a highly oxygenated and complex bicyclo[8.4.0] carbon skeleton, which is derived from the 3,8-cyclization of a cembranoid precursor. nih.gov A defining feature of this class is a fused γ-lactone ring. nih.govmdpi.com The structural diversity within the briarane family is vast, arising from variations in oxidation patterns, substitution, and stereochemistry at its multiple chiral centers. Many briaranes are also halogenated, containing chlorine or bromine atoms, which further contributes to their chemical diversity. researchgate.net
This structural complexity is matched by a broad spectrum of biological relevance. Briarane diterpenoids have demonstrated a wide range of potent bioactivities, making them attractive candidates for biomedical research. mdpi.com These activities are summarized in the table below.
| Biological Activity | Description |
| Anti-inflammatory | Inhibition of inflammatory mediators such as iNOS and COX-2. nih.govresearchgate.net |
| Cytotoxic | Significant growth inhibitory activity against various human tumor cell lines. mdpi.com |
| Antiviral | Activity against viral pathogens. researchgate.net |
| Antifouling | Potent inhibition of the settlement of marine larvae, such as barnacles. nih.govnih.gov |
| Immunomodulatory | Regulation of immune system responses. researchgate.netmdpi.com |
| Insecticidal | Toxic effects against various insect species. nih.govresearchgate.net |
| Antibacterial | Inhibition of the growth of pathogenic bacteria. nih.gov |
The Genus Junceella as a Prominent Source of Bioactive Metabolites
The gorgonian corals of the genus Junceella, belonging to the family Ellisellidae, are whip-shaped colonies found in the tropical and subtropical waters of the Indo-Pacific Ocean. nih.govnih.gov This genus has proven to be an exceptionally rich source of briarane diterpenoids, with chemical investigations dating back to the 1980s. nih.govmdpi.com Species such as Junceella juncea, Junceella fragilis, and Junceella gemmacea have yielded over 140 distinct briarane metabolites. nih.govnih.gov
Junceella species are particularly noted for producing 11,20-epoxybriarane diterpenoids, which are considered a chemical marker for octocorals of the Ellisellidae family. researchgate.net The secondary metabolites isolated from this genus display a remarkable array of the biological activities characteristic of briaranes, including potent anti-inflammatory, cytotoxic, and antifouling properties. nih.govmdpi.com The consistent discovery of novel and bioactive compounds from this genus underscores its prominence in marine natural product chemistry and its potential for yielding new therapeutic leads. nih.gov
Historical Perspective and Initial Discovery of Junceellolide K
This compound was first identified as a new briarane-type diterpenoid during a chemical investigation of the Taiwanese gorgonian coral Junceella juncea. researchgate.net In this study, it was isolated alongside three other new briaranes, Juncenolide H, I, and J. researchgate.net Its structure was initially determined through extensive spectroscopic analysis, particularly 1D and 2D NMR techniques. researchgate.net
Subsequently, this compound was also isolated from another species of the same genus, Junceella fragilis, collected from the waters of Taiwan. mdpi.comresearchgate.net This research was significant as it reported the first determination of the absolute configuration of this compound through single-crystal X-ray diffraction analysis, which also led to the revision of one aspect of its stereochemistry. researchgate.netresearchgate.net Bioactivity testing in these initial studies revealed that this compound possesses weak anti-inflammatory properties. nih.govsemanticscholar.org It has since been re-isolated from other gorgonian corals, including Dichotella gemmacea. mdpi.comsemanticscholar.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H36O10 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
[(1S,2S,3S,4R,7S,8Z,12S,13S,14S,17R)-2,14-diacetyloxy-3-hydroxy-4,9,13-trimethyl-5-oxospiro[6-oxatricyclo[11.4.0.03,7]heptadec-8-ene-17,2'-oxirane]-12-yl] acetate |
InChI |
InChI=1S/C26H36O10/c1-13-7-8-18(33-15(3)27)24(6)19(34-16(4)28)9-10-25(12-32-25)21(24)22(35-17(5)29)26(31)14(2)23(30)36-20(26)11-13/h11,14,18-22,31H,7-10,12H2,1-6H3/b13-11-/t14-,18-,19-,20-,21+,22-,24-,25-,26-/m0/s1 |
InChI Key |
BBSUFGRORDMNJA-WCPNWAJNSA-N |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H]/2[C@@]1([C@H]([C@@H]3[C@@]([C@H](CC/C(=C2)/C)OC(=O)C)([C@H](CC[C@]34CO4)OC(=O)C)C)OC(=O)C)O |
Canonical SMILES |
CC1C(=O)OC2C1(C(C3C(C(CCC(=C2)C)OC(=O)C)(C(CCC34CO4)OC(=O)C)C)OC(=O)C)O |
Synonyms |
junceellolide K |
Origin of Product |
United States |
Isolation and Source Characterization of Junceellolide K
Biological Source Identification: Junceella fragilis and Junceella juncea
Junceellolide K has been identified from gorgonian corals belonging to the genus Junceella, specifically from the species Junceella fragilis and Junceella juncea. semanticscholar.orgnih.gov These marine invertebrates, commonly known as sea whips, are a rich source of a diverse array of bioactive secondary metabolites, particularly the briarane-type diterpenoids. researchgate.netclockss.orgresearchgate.net The genus Junceella is characterized by its slender, branched colonies. ontosight.ai
Geographic Distribution and Habitat of Source Organisms
The source organisms for this compound, Junceella fragilis and Junceella juncea, are primarily found in the tropical and subtropical waters of the Indo-Pacific Ocean. semanticscholar.orgsealifebase.sesealifebase.se Junceella fragilis has been documented in locations including Australia, Palau, Indonesia, and the waters off Taiwan. researchgate.netsealifebase.se It typically inhabits shallow, coastal waters, attaching to rocks, reefs, and other submerged surfaces. ontosight.ai This species is often found in areas with notable water currents. researchgate.net Junceella juncea also has a wide distribution throughout the Indo-West Pacific, including the Indian Ocean, the South China Sea, and the waters around Hong Kong. nih.govsealifebase.secambridge.orgcambridge.org It can be found in a range of depths, from 19 to 1215 meters, and is known to form dense patches in some areas. sealifebase.sesealifebase.org
| Organism | Geographic Distribution | Habitat |
| Junceella fragilis | Indo-West Pacific (Australia, Palau, Indonesia, Taiwan) researchgate.netsealifebase.se | Shallow coastal waters, attached to rocks and reefs ontosight.ai |
| Junceella juncea | Indo-West Pacific (Indian Ocean, South China Sea, Hong Kong) nih.govsealifebase.secambridge.orgcambridge.org | Depths of 19-1215 meters, can form dense patches sealifebase.sesealifebase.org |
Specimen Collection and Pre-processing Procedures
The initial step in the isolation of this compound involves the collection of its source organisms, Junceella fragilis or Junceella juncea. This is typically carried out by scuba diving or other marine collection methods. Once collected, the specimens are often frozen or freeze-dried to preserve their chemical integrity and prevent degradation of the target compounds. scispace.com Prior to extraction, the collected material is typically minced or ground to increase the surface area for efficient solvent penetration. scispace.com
Extraction Methodologies from Marine Biological Material
To extract the chemical constituents, including this compound, from the pre-processed gorgonian material, solvent extraction is commonly employed. scispace.com A widely used method involves the maceration or percolation of the dried and minced coral with organic solvents. scispace.comresearchgate.net Ethyl acetate (B1210297) is a frequently utilized solvent for this purpose. nih.govscispace.com This initial extraction yields a crude extract containing a complex mixture of compounds. Hot water extraction is another common, though less specific, method for extracting polysaccharides and other water-soluble compounds from natural sources. nih.gov
Chromatographic and Other Advanced Separation Techniques for Purification
The purification of this compound from the crude extract is a multi-step process that relies heavily on chromatographic techniques. synthasite.com Column chromatography using silica (B1680970) gel is a fundamental first step, where the extract is separated into fractions of decreasing complexity based on the polarity of the compounds. scispace.com These fractions are then subjected to further separation using more advanced and higher resolution techniques.
High-performance liquid chromatography (HPLC) is a crucial tool for the final purification of this compound. Normal-phase and reversed-phase HPLC are often used sequentially to isolate the pure compound from closely related analogs. The selection of solvents and gradients is optimized to achieve the best separation. Other advanced techniques that may be employed include solid-phase extraction (SPE) for preliminary sample clean-up and fractionation. mdpi.com
Purity Assessment and Optimization Strategies for this compound
The purity of the isolated this compound is assessed using various analytical techniques. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), are used to confirm the structure and assess for the presence of impurities. scispace.comnih.gov Mass spectrometry (MS) provides information on the molecular weight and elemental composition, further confirming the identity and purity of the compound. scispace.com
Optimization of the purification process involves refining the chromatographic conditions. This includes adjusting the solvent systems, flow rates, and choice of stationary phases to maximize the resolution and yield of this compound. The retention factor (k) is a key parameter that is optimized to ensure efficient separation. libretexts.orgsepscience.com By carefully manipulating these parameters, researchers can enhance the separation of this compound from other co-occurring briarane diterpenoids.
Structural Elucidation and Stereochemical Assignment of Junceellolide K
Advanced Spectroscopic Techniques for Structural Determination
The molecular architecture of Junceellolide K was pieced together using a suite of spectroscopic tools, each providing critical information about its connectivity, functional groups, and elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy was central to determining the complex carbon framework and proton environment of this compound. One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provided the initial inventory of proton and carbon signals.
The ¹H NMR spectrum revealed the chemical shifts, multiplicities, and coupling constants for each proton, offering insights into the local electronic environment and neighboring protons. The ¹³C NMR spectrum, in turn, identified the number of distinct carbon atoms and their types (methyl, methylene, methine, quaternary), including characteristic signals for carbonyls and olefinic carbons.
To assemble these individual signals into a coherent structure, a series of two-dimensional (2D) NMR experiments were employed. These included:
Correlation Spectroscopy (COSY): Used to identify proton-proton (H-H) spin-spin coupling networks, allowing for the tracing of contiguous proton chains within the molecule.
Heteronuclear Single Quantum Coherence (HSQC): Correlated each proton signal with its directly attached carbon atom, mapping out the C-H single bonds.
Heteronuclear Multiple Bond Correlation (HMBC): Detected longer-range couplings between protons and carbons (typically over two to three bonds). This technique was crucial for connecting the spin systems identified by COSY and for positioning quaternary carbons and functional groups within the bicyclic structure.
Nuclear Overhauser Effect Spectroscopy (NOESY): Provided information about the spatial proximity of protons, which was vital for determining the relative stereochemistry of the molecule.
The comprehensive analysis of 1D and 2D NMR data allowed for the unambiguous assignment of all proton and carbon signals and the establishment of the planar structure of this compound. researchgate.net
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: Specific chemical shift values for this compound are reported in the primary literature, recorded in CDCl₃. The table structure below represents the format of such data.)
| Position | ¹³C (δc, mult.) | ¹H (δн, mult., J in Hz) |
| 1 | Data in source | Data in source |
| 2 | Data in source | Data in source |
| ... | Data in source | Data in source |
| 20 | Data in source | Data in source |
| Acetates | Data in source | Data in source |
Source: Sheu, J.-H., et al., J. Nat. Prod. 2006, 69(2), 269-273. nih.gov
High-Resolution Mass Spectrometry (HRMS), likely utilizing an electrospray ionization source (HRESIMS), was used to determine the precise mass of the molecular ion. researchgate.net This measurement is exceptionally accurate, allowing for the calculation of a single, unambiguous molecular formula. For this compound, this analysis established its exact elemental composition (the number of carbon, hydrogen, and oxygen atoms), which in turn revealed the total number of double bond equivalents, providing a crucial cross-check for the structure derived from NMR data.
Table 2: Mass Spectrometry Data for this compound
| Technique | Ion | Molecular Formula |
| HRESIMS | [M+Na]⁺ | Data reported in primary literature |
Source: Sheu, J.-H., et al., J. Nat. Prod. 2006, 69(2), 269-273. nih.gov
Infrared (IR) spectroscopy was employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. The resulting spectrum provides a "fingerprint" of the molecule's covalent bonds. For briarane diterpenoids like this compound, characteristic absorption bands confirm the presence of key functionalities. nih.gov
Table 3: Key Infrared (IR) Absorption Bands for this compound
| Frequency (cm⁻¹) | Functional Group Assignment |
| ~3450 | O-H stretch (hydroxyl group) |
| ~1780 | C=O stretch (γ-lactone ring) |
| ~1740 | C=O stretch (ester groups, e.g., acetates) |
(Note: The listed frequencies are typical for this class of compounds. Specific values for this compound are reported in the primary literature.)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, specifically identifying conjugated systems or chromophores. The absorption of UV or visible light corresponds to the promotion of an electron to a higher energy molecular orbital. The wavelength of maximum absorption (λmax) is characteristic of a particular chromophore. For this compound, the UV spectrum would indicate the presence and nature of any conjugated double bond systems within its structure.
Infrared (IR) Spectroscopy for Functional Group Analysis
Determination of Relative and Absolute Stereochemistry
While spectroscopic methods define the planar structure, determining the precise three-dimensional arrangement of atoms requires further analysis.
The definitive determination of the absolute configuration for this series of compounds was accomplished through single-crystal X-ray diffraction. mdpi.com In this technique, a single, pure crystal of a compound is irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule, from which the precise position of each atom can be determined. This provides an unambiguous assignment of both the relative and absolute stereochemistry.
For this class of compounds, the absolute configuration of the closely related Junceellolide J was unequivocally established by single-crystal X-ray diffraction analysis. mdpi.com The absolute stereochemistry of this compound was then confidently assigned by comparing its detailed spectroscopic data (particularly NMR and specific rotation) with those of the crystallographically defined Junceellolide J. This comparative analysis is a well-established and reliable method for assigning stereochemistry to a series of structurally analogous natural products.
Electronic Circular Dichroism (ECD) Spectroscopy
The absolute configuration of chiral molecules like this compound is crucial for understanding their biological function. While direct X-ray crystallography provides the most unambiguous proof of stereochemistry, it is not always feasible if the compound fails to produce suitable crystals. In the case of the briarane family, Electronic Circular Dichroism (ECD) spectroscopy, often coupled with quantum chemical calculations, serves as a powerful alternative for assigning absolute configuration.
For many briaranes isolated from Junceella and related gorgonian corals, the absolute stereochemistry has been rigorously determined using ECD. For instance, the absolute configurations of new briaranes such as gemmacolide N and junceellolides M-P were successfully determined through detailed Time-Dependent Density Functional Theory (TDDFT) ECD calculations or direct ECD experiments. mdpi.comnih.gov The ECD spectra of these compounds, which are governed by their chiral chromophores (such as the γ-lactone and enone systems common to briaranes), provide a unique fingerprint corresponding to a specific absolute configuration. mdpi.com
While specific ECD spectral data for this compound itself are not extensively reported, its absolute configuration has been confidently assigned by biogenetic correlation and direct comparison of its spectroscopic data with those of co-isolated, stereochemically defined briaranes like junceellolides C and D. nih.govmdpi.com The consistent stereochemical framework across the vast majority of briaranes isolated from Junceella species, particularly the conserved stereochemistry at the ring junctions (e.g., 1S, 2S, 7S, 8S, 9S, 10S), allows for high-confidence assignment by analogy. mdpi.commdpi.com The determination that the ECD spectra of newly isolated gemmacolides were similar to known compounds was used to prove they shared the same absolute configuration. mdpi.com
Chemical Derivatization for Configurational Assignment
Chemical derivatization is another established technique for determining the absolute configuration of stereocenters, particularly those bearing hydroxyl groups. Methods such as the Mosher ester analysis involve reacting an alcohol with a chiral derivatizing agent to form diastereomers that exhibit distinct signals in NMR spectroscopy, allowing for the assignment of the alcohol's stereocenter. usm.eduresearchgate.net
However, in the structural elucidation of this compound and its closely related analogs from Junceella species, chemical derivatization for configurational assignment has not been a primary reported method. The scientific literature on this family of compounds indicates a preference for non-invasive spectroscopic techniques. The relative stereochemistry is typically solved through extensive 2D NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), which reveals through-space correlations between protons and defines their orientation (α or β) on the molecular skeleton. namr.gov.twscispace.com The absolute configuration is then secured by the ECD comparisons discussed previously or, in fortunate cases, by single-crystal X-ray diffraction analysis of a suitable analog. nih.govnamr.gov.tw This reliance on spectroscopic and crystallographic methods has proven robust and sufficient for the definitive stereochemical assignment of this complex class of marine natural products.
Comparison with Related Briarane Diterpenoids from Junceella Species
This compound belongs to the extensive family of briarane diterpenoids, which are characteristic secondary metabolites of gorgonian corals of the genus Junceella. mdpi.comscispace.com These compounds share a conserved bicyclo[8.4.0]decane carbon skeleton, an integrated γ-lactone ring, and an 11,20-epoxy bridge, but exhibit remarkable diversity through variations in the pattern of oxygenation and acylation at different positions. mdpi.comclockss.org this compound was first isolated from the gorgonian Junceella fragilis and has since been identified in other species such as Junceella gemmacea (also known as Dichotella gemmacea). mdpi.comnih.govmdpi.com
The structural variations among this compound and its co-occurring analogs primarily involve the nature and location of ester functional groups and hydroxylations. For example, Junceellolide D, a frequently co-isolated analog, differs in its acylation pattern. mdpi.comnih.gov Other related compounds found in Junceella species include Junceellin, Praelolide, and members of the Frajunolide and Junceellonoid series, each distinguished by unique substituent groups that contribute to a wide array of structural permutations. nih.govmdpi.comacs.org These subtle structural modifications are significant, as they can dramatically influence the biological activity of the compounds.
The table below provides a structural comparison of this compound with other representative briarane diterpenoids isolated from Junceella species.
| Compound Name | Source Organism(s) | Key Structural Features and Comparison |
| This compound | Junceella fragilis, Junceella gemmacea mdpi.comnih.gov | Features multiple acetate (B1210297) esters and hydroxyl groups on the briarane core. |
| Junceellolide D | Junceella fragilis, Junceella gemmacea mdpi.comnih.gov | Frequently co-isolated with this compound; differs in its pattern of acylation. |
| (-)-4-deacetoxy junceellolide D | Junceella fragilis, Junceella gemmacea mdpi.com | Lacks the acetate group at the C-4 position compared to Junceellolide D. |
| Junceellolide C | Junceella gemmacea mdpi.com | Another closely related analog, differing in its hydroxylation and/or acetylation sites. |
| Frajunolide K | Junceella gemmacea mdpi.com | Belongs to the frajunolide subclass, often characterized by different ester groups, such as isovalerate, in place of acetates. mdpi.com |
| Junceellin | Junceella fragilis, Junceella gemmacea nih.govmdpi.com | A chlorinated briarane, containing a chlorine atom, which is a common modification in this family. |
| Praelolide | Junceella fragilis, Junceella gemmacea nih.govacs.org | A known briarane often found alongside junceellolides, contributing to the chemical profile of the coral. |
| Umbraculolide A | Junceella fragilis acs.org | Isolated from J. fragilis, it represents further structural diversity within the briarane family. |
| Juncin ZI | Junceella gemmacea nih.gov | Part of the "Juncin" series of briaranes, which also feature unique substitution patterns. |
Biosynthetic Pathway Investigations of Junceellolide K
Proposed Biogenetic Precursors and Key Intermediates
The biosynthesis of the characteristic bicyclo[8.4.0]tetradecane ring system of briaranes is hypothesized to originate from a cembrane-type precursor. royalsocietypublishing.orgresearchgate.net Cembrene (B1233663), a monocyclic diterpene, is a widely distributed natural product in marine organisms, particularly gorgonian corals, the primary source of briaranes. royalsocietypublishing.orgresearchgate.net The proposed pathway suggests an initial cyclization of the cembrane (B156948) skeleton between carbons C3 and C8 to form the core briarane framework. royalsocietypublishing.orgresearchgate.net
Following this initial ring formation, a series of oxidative modifications are believed to occur, leading to the vast structural diversity observed within the briarane family. A key intermediate in the formation of many briaranes is a lactone, which is formed through the action of specific enzymes. researchgate.netresearchgate.net For instance, the biosynthesis of cembrene B γ-lactone, which contains the characteristic γ-lactone feature of many briaranes, has been reconstituted using enzymes from briarane-producing octocorals. researchgate.net This suggests that a similar lactone intermediate is likely involved in the biosynthesis of Junceellolide K.
Subsequent enzymatic reactions, including hydroxylations, acetylations, and epoxidations, at various positions on the briarane scaffold would then lead to the final structure of this compound. The specific sequence and timing of these modifications are what differentiate this compound from other related briarane diterpenoids.
Table 1: Proposed Intermediates in this compound Biosynthesis
| Intermediate | Proposed Role |
|---|---|
| Geranylgeranyl Diphosphate (B83284) (GGPP) | Universal precursor for diterpene biosynthesis. |
| Cembrene-type Diterpene | Monocyclic precursor to the briarane skeleton. |
| Briarane Scaffold | Bicyclic core structure formed by cyclization of the cembrane precursor. |
| Cembrene B γ-lactone | A key lactone-containing intermediate. researchgate.net |
Enzymology of Briarane Diterpenoid Biosynthesis
The biosynthesis of briarane diterpenoids like this compound is a multi-step process catalyzed by a suite of specialized enzymes. While the specific enzymes for this compound have not been individually characterized, research on other briaranes has shed light on the enzyme families involved.
The fundamental building blocks of all terpenoids, including this compound, are the five-carbon isoprenoid units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are synthesized through either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. beilstein-journals.org The MEP pathway is common in bacteria, algae, and plant chloroplasts, while the MVA pathway is found in animals, fungi, and the cytoplasm of plants. The condensation of IPP and DMAPP units leads to the formation of geranylgeranyl diphosphate (GGPP), the direct precursor to all diterpenoids. beilstein-journals.org
Terpene synthases and cyclases are crucial enzymes that catalyze the cyclization of the linear GGPP into the diverse range of cyclic diterpene scaffolds. In the proposed biosynthesis of this compound, a specific terpene cyclase would be responsible for the initial cyclization of GGPP to the cembrane precursor and the subsequent transannular cyclization to form the briarane ring system. nih.gov The identification of terpene cyclase genes within the biosynthetic gene clusters of briarane-producing octocorals supports their central role in the formation of the core briarane structure. researchgate.net
The vast structural diversity of the briarane family is largely attributed to the action of cytochrome P450 (CYP450) monooxygenases. researchgate.net These enzymes are responsible for the extensive oxidative modifications of the briarane scaffold, including hydroxylations, epoxidations, and rearrangements. researchgate.net The presence of multiple hydroxyl and acetate (B1210297) groups on the this compound molecule strongly suggests the involvement of a series of CYP450 enzymes in its biosynthesis. Following hydroxylation, acyltransferases would then catalyze the transfer of acetyl groups to the hydroxylated positions.
Table 2: Key Enzyme Classes in the Proposed Biosynthesis of this compound
| Enzyme Class | Proposed Function |
|---|---|
| Isoprenoid Synthases | Synthesis of IPP and DMAPP via MVA or MEP pathways. |
| Geranylgeranyl Diphosphate Synthase | Condensation of IPP and DMAPP to form GGPP. |
| Terpene Cyclase | Cyclization of GGPP to form the cembrane and then the briarane skeleton. |
| Cytochrome P450 Monooxygenases | Oxidative modifications (hydroxylations, epoxidations) of the briarane core. researchgate.net |
| Acyltransferases | Acetylation of hydroxyl groups. |
| Short-chain Dehydrogenase/Reductase | Involved in the formation of the γ-lactone ring. researchgate.net |
Role of Terpene Synthases and Cyclases
Isotope-Labeling Studies for Pathway Delineation
Isotope-labeling is a powerful technique used to trace the biosynthetic pathways of natural products. beilstein-journals.org By feeding an organism with precursors labeled with stable isotopes such as ¹³C or ²H, and then analyzing the distribution of these isotopes in the final product, the biosynthetic route can be mapped out. beilstein-journals.orgnih.gov
To date, no specific isotope-labeling studies have been published for this compound. However, such studies on other terpenoids have been instrumental in confirming the role of precursors like GGPP and in elucidating complex rearrangement and cyclization cascades. beilstein-journals.orgnih.govacs.org Future isotope-labeling experiments using precursors like [¹³C]acetate, [¹³C]glucose, or labeled mevalonate could provide definitive evidence for the proposed biosynthetic pathway of this compound and clarify the sequence of enzymatic reactions. acs.org
Genetic and Molecular Biology Approaches to Biosynthesis (e.g., Gene Cluster Identification)
Recent advances in genome sequencing and bioinformatics have enabled the identification of biosynthetic gene clusters (BGCs) responsible for the production of specific natural products. In the context of briarane diterpenoids, research has successfully identified conserved BGCs in several briarane-producing octocorals. researchgate.net
These clusters typically contain the genes encoding the key enzymes required for biosynthesis, including a terpene cyclase, cytochrome P450s, and a short-chain dehydrogenase. researchgate.net The discovery of these gene clusters provides strong genetic evidence for the proposed biosynthetic pathway. Although a specific gene cluster for this compound has not yet been identified, its origin from Junceella fragilis, a known producer of other briaranes, suggests that its biosynthesis is likely governed by a similar gene cluster. researchgate.net Future genomic analysis of Junceella fragilis could lead to the identification of the this compound BGC, enabling the heterologous expression of the pathway and the detailed characterization of the individual enzymes involved.
Elucidating the Origin of Briaranes in Host Corals Versus Symbiotic Organisms
The origin of complex secondary metabolites in marine invertebrates, such as the briarane diterpenoids, is a subject of significant scientific investigation. For many years, it was debated whether these compounds were produced by the invertebrate host, its symbiotic microorganisms, or a combination of both. The coral animal and its associated community of microorganisms, including dinoflagellate algae (zooxanthellae) and diverse bacteria, are collectively referred to as a "holobiont". frontiersin.orgresearchgate.net This intricate relationship complicates the definitive assignment of biosynthetic origins.
Research into briaranes, the class of compounds to which this compound belongs, has increasingly pointed towards the host coral as the primary producer. Studies on various gorgonian corals, the exclusive marine source of briaranes, support this hypothesis. researchgate.netnih.gov For instance, investigations into the gorgonian Junceella fragilis, a known source of briarane-type diterpenoids, suggested that these compounds are produced by the host coral itself and not its symbiotic zooxanthellae. mdpi.com Similarly, research on octocorals of the genus Briareum also concluded that briaranes are likely synthesized by the host. nih.gov Biogenetic suggestions consistently propose that briarane analogues originate from the host coral rather than from any endophytic microorganisms. researchgate.net
This host-origin hypothesis is bolstered by the fact that many terpene-producing octocorals, such as sea pens, lack the symbiotic dinoflagellates common in their shallow-water relatives, yet still produce these complex molecules. nih.gov However, the debate is not entirely settled, as compelling evidence exists for symbiont-produced diterpenes in other coral species. For example, chemical and biosynthetic studies on the Caribbean gorgonian Pseudopterogorgia bipinnata revealed that its symbiotic dinoflagellate, Symbiodinium sp., contains higher concentrations of certain diterpenes (kallolides) than the entire holobiont and is capable of their biosynthesis. researchgate.netresearchgate.net This demonstrates that, at least in some cases, the symbiont is the true producer of these defensive compounds.
A significant breakthrough supporting the host-origin theory for some coral diterpenoids came from genomic and transcriptomic sequencing of the gorgonian Erythropodium caribaeorum. This research led to the discovery of terpene biosynthetic gene clusters encoded directly within the coral's animal genome. nih.gov The identification of these genes provides definitive proof that the coral host possesses the necessary genetic machinery for producing complex defensive diterpenes, independent of its symbionts. nih.gov While the specific biosynthetic pathway for this compound has not been detailed, the evidence for the broader briarane class strongly suggests the gorgonian host is the likely synthesizer.
Table 1: Summary of Research Findings on Diterpenoid Origins in Corals
| Organism Studied | Compound Class | Key Finding | Implied Origin | Reference |
|---|---|---|---|---|
| Junceella fragilis | Briarane Diterpenoids | Suggested that compounds are produced by the host coral, not its zooxanthellae. | Host Coral | mdpi.com |
| Briareum sp. | Briarane Diterpenoids | Compounds are suggested to be originally synthesized by the host coral. | Host Coral | nih.gov |
| Pseudopterogorgia bipinnata | Kallolide Diterpenes | Symbiotic dinoflagellate contains high concentrations of and can biosynthesize these compounds. | Symbiont | researchgate.net |
| Erythropodium caribaeorum | Eunicellane & Briarane Diterpenoids | Terpene biosynthetic gene clusters were discovered within the coral's animal genome. | Host Coral | nih.gov |
Table 2: Investigated Organisms and Findings
| Organism | Finding Related to Metabolite Origin | Reference |
|---|---|---|
| Gorgonian Corals (General) | The microbiota could be responsible for the rich and diverse secondary metabolites found in octocorals. | researchgate.net |
| Junceella fragilis | A zooxanthella-containing species from which briaranes are suggested to be produced by the host. | mdpi.com |
| Briareum sp. | Source of briarenolides K and L; briaranes are suggested to be synthesized by the host. | nih.gov |
| Pseudopterogorgia bipinnata | Its symbiotic dinoflagellates are capable of biosynthesizing diterpenes (kallolides). | researchgate.net |
Chemical Synthesis Approaches to Junceellolide K and Its Analogs
Retrosynthetic Analysis of the Briarane Framework
Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials through a series of logical bond disconnections. youtube.comyoutube.comyoutube.com This approach allows chemists to devise a forward synthetic plan. nih.gov For the briarane framework, a key challenge lies in the construction of the sterically congested and conformationally complex ten-membered ring fused to a six-membered ring.
A common retrosynthetic strategy for the briarane skeleton involves disconnecting the molecule at key positions to reveal more manageable fragments. For instance, the ester and lactone functionalities are often considered for late-stage introduction. A primary disconnection might target the C1-C2 bond or the C10-C11 bond within the ten-membered ring, simplifying it into a more linear precursor. Another strategic disconnection could be the C1-C10 bond, which forms the junction of the two rings.
Several research groups have proposed retrosynthetic pathways for various briarane diterpenoids. researchgate.netresearchgate.netcore.ac.uk A representative retrosynthetic analysis for a generalized briarane core might proceed as follows:
Disconnection of the γ-lactone: This simplifies the target to a hydroxy-carboxylic acid, which can be formed from a precursor with appropriate functional groups.
Disconnection of the ten-membered ring: Ring-closing metathesis (RCM) is a powerful tool for forming large rings, suggesting a disconnection that leads to a diene precursor. Alternatively, intramolecular cyclization reactions, such as Nozaki-Hiyama-Kishi (NHK) reactions or intramolecular nitrile oxide cycloadditions (INOC), can be envisioned to form the macrocycle. researchgate.netacs.orgnih.gov
Disconnection of the six-membered ring: This can be approached through Diels-Alder reactions or other cycloaddition strategies to construct the cyclohexane (B81311) or cyclohexene (B86901) core.
Simplification to acyclic precursors: Further disconnections would break down the cyclic fragments into acyclic chains with strategically placed functional groups and stereocenters, which can be assembled from simple starting materials.
A critical aspect of the retrosynthetic analysis of briaranes is the control of stereochemistry. The framework possesses numerous chiral centers, and any synthetic plan must address the stereoselective formation of each one. This often involves the use of chiral pool starting materials, asymmetric catalysis, or substrate-controlled reactions. ethz.ch
Strategies for Total Synthesis
The total synthesis of complex natural products like Junceellolide K is a significant undertaking that drives the development of new synthetic methodologies. nih.gov The strategies employed can be broadly categorized into linear and convergent approaches, each with its own advantages and disadvantages.
| Synthesis Strategy | Description | Advantages | Disadvantages |
| Linear Synthesis | Step-by-step assembly of the target molecule. chemistnotes.com | Conceptually simple to plan. | Overall yield decreases significantly with each step. uniurb.itwikipedia.org Inefficient for long syntheses. |
| Convergent Synthesis | Independent synthesis of fragments followed by late-stage coupling. chemistnotes.comwikipedia.org | Higher overall yield. chemistnotes.comuniurb.it More efficient for complex molecules. chemistnotes.com Allows for parallel synthesis of fragments. | Requires careful planning of fragment coupling. |
Stereoselective and Regioselective Methodologies for Briarane Core Construction
Achieving the correct stereochemistry and regiochemistry is paramount in the synthesis of the briarane core. Chemists have employed a variety of sophisticated methods to control these aspects.
Stereoselective Methodologies:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as carbohydrates or amino acids, to introduce one or more stereocenters into the synthetic intermediate. ethz.ch
Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity or diastereoselectivity in a reaction is a powerful tool. Examples include asymmetric epoxidation, dihydroxylation, and hydrogenation reactions.
Substrate-Controlled Diastereoselection: The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions. This is often exploited in the construction of the briarane framework, where the conformation of the ten-membered ring can direct the approach of reagents. nih.gov For instance, the diastereoselective acetylide conjugate addition/β-ketoester alkylation sequence has been used to set the relative configuration of the C1 and C10 vicinal stereocenters. nih.gov
Intramolecular Reactions: Cyclization reactions are often highly stereoselective due to the geometric constraints of the transition state. Intramolecular Diels-Alder reactions and INOC reactions have been utilized to construct the fused ring system with good stereocontrol. researchgate.netacs.org
Regioselective Methodologies:
Directing Groups: Functional groups can be used to direct reagents to a specific position on a molecule.
Protecting Groups: The selective protection of certain functional groups allows for reactions to occur at other, unprotected sites.
Reagent Control: The choice of reagents can often influence the regioselectivity of a reaction. For example, in the hydroboration of alkenes, the steric bulk of the borane (B79455) reagent can determine which carbon atom is functionalized. chinesechemsoc.org
Challenges in Synthesis of Complex Diterpenoids
The synthesis of complex diterpenoids like this compound is fraught with challenges that test the limits of modern organic synthesis. mdpi.comresearchgate.net
Construction of the Macrocycle: The formation of the ten-membered ring is often a low-yielding step due to entropic factors and the potential for competing side reactions.
Stereochemical Control: The presence of multiple contiguous stereocenters requires highly selective reactions to obtain the desired diastereomer. Establishing the correct relative and absolute stereochemistry is a major hurdle.
Functional Group Compatibility: The briarane skeleton is often highly oxygenated, and the various functional groups (esters, lactones, epoxides, hydroxyls) must be compatible with the reaction conditions used throughout the synthesis. This necessitates a careful choice of protecting groups and reaction sequences.
Oxidation State Management: Achieving the correct oxidation state at various positions on the briarane framework can be challenging, often requiring selective oxidation and reduction reactions in the late stages of the synthesis. nih.gov
Low Natural Abundance: The low isolation yields of many marine natural products, including this compound, make it difficult to obtain sufficient quantities for extensive biological testing, highlighting the need for efficient synthetic routes. semanticscholar.org
Partial Synthesis and Semi-Synthetic Modification of this compound
Partial synthesis, also known as semisynthesis, is a strategy that utilizes a naturally occurring compound as a starting material to prepare analogs or the target molecule itself. wikipedia.orgyoutube.comyoutube.com This approach can be significantly more efficient than total synthesis, especially if the starting material is relatively abundant and already possesses a significant portion of the desired molecular architecture.
For this compound, a plausible partial synthesis could start from a more abundant briarane diterpenoid isolated from the same or a related organism. mdpi.comresearchgate.net Chemical modifications could then be performed to introduce or alter functional groups to arrive at the structure of this compound. These modifications might include:
Selective acylation or deacylation: To change the ester groups at various positions.
Oxidation or reduction: To modify the oxidation state of hydroxyl groups or introduce new carbonyl functionalities.
Epoxidation or ring-opening of epoxides: To introduce or modify the oxirane ring.
Semi-synthetic modifications of bioactive natural products are also a powerful tool for structure-activity relationship (SAR) studies. mdpi.commdpi.com By systematically modifying the structure of this compound, researchers can identify the key functional groups responsible for its biological activity, potentially leading to the design of more potent or selective analogs.
Chemo-Enzymatic Approaches in Complex Natural Product Synthesis
Chemo-enzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of enzymatic transformations. acs.orgbeilstein-journals.orgnih.govresearchgate.netrsc.org This approach is becoming increasingly valuable in the synthesis of complex natural products where specific stereo- or regiochemical transformations are difficult to achieve using conventional chemical methods. acs.orgnih.gov
Enzymes, such as lipases, proteases, and oxidoreductases, can catalyze a wide range of reactions with exquisite precision. acs.orgnih.gov In the context of this compound synthesis, enzymes could be employed for:
Kinetic Resolution: Racemic intermediates can be resolved into their constituent enantiomers using enzymes that selectively react with one enantiomer, providing access to enantiomerically pure building blocks.
Regioselective Acylation and Deacylation: Lipases are well-known for their ability to selectively acylate or deacylate hydroxyl groups in polyhydroxylated molecules, which would be highly advantageous in manipulating the ester groups of the briarane skeleton.
Selective Oxidation: Oxidoreductases, such as cytochrome P450 monooxygenases, can perform highly selective C-H oxidations at positions that are difficult to functionalize using traditional chemical reagents. rsc.org This could be a powerful strategy for introducing hydroxyl groups at specific locations on the briarane framework in a late-stage functionalization approach.
Biological Activities and Mechanisms of Action of Junceellolide K Pre Clinical Focus
Anti-inflammatory Properties
The anti-inflammatory potential of Junceellolide K has been evaluated primarily through its effects on neutrophils, which are key cells in the body's inflammatory response.
The primary method for assessing the anti-inflammatory activity of this compound involves in vitro assays using human neutrophils. embopress.org Neutrophils play a critical role in the inflammatory cascade, and their activation leads to the release of various mediators that can cause tissue damage. Current time information in 信義鄉, TW. Key functions measured in these assays are the generation of superoxide (B77818) anions and the release of proteolytic enzymes, such as elastase. nih.govwikipedia.org
Scientific investigations have identified this compound as an inhibitor of elastase release from human neutrophils, indicating a specific anti-inflammatory action. embopress.org While detailed quantitative data for this compound is not extensively published, studies on closely related briaranes isolated from the same organism, Junceella fragilis, provide context. For example, at a concentration of 10 µg/mL, the related compounds frajunolide P and frajunolide Q demonstrated notable inhibition of both elastase release and superoxide anion generation in human neutrophils. acs.org
| Compound | Assay | Concentration | Inhibition Rate (%) | Source Organism |
|---|---|---|---|---|
| Frajunolide P | Elastase Release | 10 µg/mL | 35.6% | Junceella fragilis |
| Frajunolide P | Superoxide Anion Generation | 10 µg/mL | 32.5% | Junceella fragilis |
| Frajunolide Q | Elastase Release | 10 µg/mL | 34.1% | Junceella fragilis |
| Frajunolide Q | Superoxide Anion Generation | 10 µg/mL | 28.7% | Junceella fragilis |
| (–)-12-epi-fragilide G | Superoxide Anion Generation | 20 µM | 74.5% | Junceella fragilis |
The molecular mechanisms underlying the anti-inflammatory effects of many natural products involve the modulation of key signaling pathways and enzymes. These include cyclooxygenases (COX), lipoxygenases (LOX), and the nuclear factor-kappa B (NF-κB) signaling pathway, which regulates the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS). nih.govmdpi.comjapsonline.com
Direct studies detailing the effects of this compound on the COX, LOX, or NF-κB pathways are limited in the available scientific literature. However, research on other briarane diterpenoids from Junceella species provides insight into potential mechanisms. For instance, (+)-12-epi-fragilide G, a briarane from J. fragilis, was found to inhibit the protein expression of iNOS in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov Since iNOS expression is heavily regulated by the NF-κB transcription factor, this suggests that the anti-inflammatory activity of this class of compounds may be linked to the suppression of the NF-κB pathway. academicjournals.orgacs.org Similarly, other compounds from J. fragilis have shown inhibitory effects on nitric oxide (NO) production in macrophages, further pointing to this mechanistic pathway. acs.org
To validate in vitro findings, anti-inflammatory compounds are often tested in established in vivo animal models. libretexts.orgnih.gov These models, such as carrageenan-induced paw edema in rodents, allow researchers to assess a compound's efficacy in a complex biological system. bioline.org.br Based on a review of the available scientific literature, specific studies testing this compound in in vivo animal models of inflammation have not been reported.
Modulation of Inflammatory Mediators and Enzymes (e.g., COX, LOX, NF-κB pathways)
Cytotoxic and Anti-proliferative Activities in Cancer Cell Lines
Marine natural products are a significant source of compounds with potential anticancer properties. nih.gov The cytotoxic and anti-proliferative activities of this compound and related compounds have been explored against various human cancer cell lines.
The evaluation of a compound's cytotoxic potential typically involves screening it against a panel of cancer cell lines to determine its efficacy and selectivity. Common cell lines for such screenings include CCRF-CEM (leukemia), MDA-MB-231 and MCF-7 (breast cancer), K562 (chronic myelogenous leukemia), A549 (lung cancer), and Hep2 (liver carcinoma).
While this compound has been noted for its cytotoxic activities, specific, comprehensive screening data with IC₅₀ values against the aforementioned panel of cell lines are not widely available in the peer-reviewed literature. embopress.org However, studies on other briaranes from Junceella demonstrate that these compounds are actively being tested for such properties. For example, Junceellonoids C and D, isolated from J. fragilis, exhibited cytotoxicity toward human breast carcinoma cell lines MDA-MB-231 and MCF-7. In contrast, another related compound, Junceellolide H, was found to be inactive in cytotoxicity tests against CCRF-CEM tumor cells, indicating that activity can be highly structure-dependent.
| Compound | Cancer Cell Line | Activity Noted |
|---|---|---|
| Junceellonoid C | MDA-MB-231, MCF-7 | Cytotoxic |
| Junceellonoid D | MDA-MB-231, MCF-7 | Cytotoxic |
| Junceellolide H | CCRF-CEM | Not Active |
Beyond general cytotoxicity, understanding the mechanism of cell death is crucial. Many anticancer agents function by inducing apoptosis (programmed cell death) or by causing cell cycle arrest, which prevents cancer cells from proliferating. These mechanisms are often investigated using techniques like flow cytometry to analyze DNA content for cell cycle phases (G0/G1, S, G2/M) and Annexin V staining to detect apoptotic cells. acs.org
Currently, there are no specific studies in the accessible scientific literature that investigate the ability of this compound to induce apoptosis or modulate cell cycle progression in cancer cells. Therefore, the precise molecular mechanisms underlying its reported cytotoxic activity remain to be elucidated.
Differential Selectivity Against Various Tumor Cell Types
The hallmark of a promising anticancer agent is its ability to selectively target cancer cells while sparing healthy ones. researchgate.netnih.gov Research into this compound is exploring this crucial aspect. While detailed, direct comparative studies on this compound's selectivity against a wide panel of cancer versus non-malignant cell lines are not yet extensively published, the broader class of briarane diterpenoids, to which this compound belongs, has demonstrated cytotoxic effects against various tumor cell lines. mdpi.com For instance, related compounds have been tested against human lung adenocarcinoma (A549) and osteosarcoma (MG63) cell lines. mdpi.com The structural features of these molecules, such as the types of ester groups at different positions, appear to influence their cytotoxic potency. mdpi.com This suggests that the specific structural characteristics of this compound likely contribute to a unique profile of activity and selectivity that warrants further investigation. The principle of selective cytotoxicity is a cornerstone of modern cancer drug discovery, aiming to maximize therapeutic impact while minimizing harm to the patient. researchgate.netmdpi.com
Antimicrobial Activity Profile
This compound has demonstrated a spectrum of antimicrobial activities, positioning it as a candidate for further investigation in the development of new anti-infective agents.
Antifungal Properties (e.g., against Aspergillus niger, Candida albicans, Penicillium notatum, Microbotryum violaceum, Septoria tritici)
This compound has also been shown to possess antifungal properties. Research has indicated weak activity against the fungi Microbotryum violaceum and Septoria tritici. researchgate.net The broader family of briarane diterpenoids has been noted for its antimicrobial activities, which often include antifungal effects. researchgate.netsemanticscholar.org The search for new antifungal agents is critical, given the limited classes of available drugs and the rise of resistant fungal infections. scielo.brfrontiersin.org
Exploration of Antimicrobial Mechanisms
The precise mechanisms through which this compound exerts its antimicrobial effects are still under investigation. For many antimicrobial peptides and natural products, the mode of action involves disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death. dovepress.com Other mechanisms can include inhibition of essential enzymes or interference with DNA replication. mdpi.com Further research is needed to elucidate the specific molecular targets and pathways affected by this compound in bacteria and fungi.
Other Noted Biological Activities
Beyond its effects on cancer cells and microbes, this compound has shown promise in other areas of bioactivity.
Antifouling Potential
Marine biofouling, the accumulation of organisms on submerged surfaces, is a significant industrial problem. nih.gov Natural compounds that can deter the settlement of fouling organisms are of great interest. This compound, along with other briarane diterpenoids, has demonstrated antifouling activity. researchgate.netmdpi.com Specifically, it has shown medium activity against the larval settlement of the barnacle Balanus amphitrite. mdpi.comsci-hub.se This activity is significant as it suggests a potential for developing more environmentally friendly antifouling coatings. mdpi.comsci-hub.se The structure-activity relationships within the briarane class indicate that specific chemical features influence the potency of their antifouling effects. nih.gov
Antifeedant Properties
The potential for natural compounds to deter feeding in agricultural pests is a significant area of research. Some briarane diterpenes, the class of compounds to which this compound belongs, have been noted for their antifeedant activities. nih.govresearchgate.net For instance, studies on related compounds from Junceella juncea have demonstrated potent antifeedant effects. nih.gov However, specific studies detailing the antifeedant properties of this compound against the agricultural pest Spodoptera litura are not available in the reviewed literature. nih.govscirp.orgjournalspress.comentomoljournal.com General research confirms that diterpenoids are among the classes of chemical compounds investigated for such properties. scirp.org
Enzyme Modulation and Inhibition (e.g., human neutrophil elastase)
Human neutrophil elastase (HNE) is a serine protease involved in inflammatory processes, and its inhibition is a target for therapeutic intervention. mdpi.com The briarane class of diterpenoids has shown promise in this area. Several compounds isolated from Junceella species have been evaluated for their ability to inhibit the release of elastase from human neutrophils. nih.gov For example, juncenolides M and O, isolated from Junceella juncea, showed moderate inhibitory activity against elastase release. nih.gov Similarly, frajunolide L and frajunolide N, from Junceella fragilis, also demonstrated weak to moderate inhibition of elastase release.
While a review indicates that this compound is associated with anti-inflammatory activity, specific data on its direct inhibition of human neutrophil elastase or its IC50/Ki values are not detailed in the available search results. nih.govsemanticscholar.org
Table 1: Elastase Release Inhibition by select Briarane Diterpenoids
| Compound | Source Organism | Inhibition of Elastase Release (%) at 10 µg/mL |
|---|---|---|
| Juncenolide N | Junceella juncea | 29.0 ± 5.6 |
| Juncenolide O | Junceella juncea | 35.9 ± 7.4 |
| Frajunolide L | Junceella fragilis | Weak |
| Frajunolide N | Junceella fragilis | 22.8 ± 6.4 |
This table presents data on related compounds to provide context for the potential activities of the briarane class. nih.gov
Interaction with Biological Targets (e.g., enzymes, receptors)
The therapeutic effects of chemical compounds are mediated through their interaction with biological targets like enzymes and receptors. paramedicpractice.comnih.govbasicmedicalkey.com The structure of a compound dictates how it binds to and modulates the function of its target. plos.orgru.nl Briarane diterpenoids, as a class, are known to interact with various biological targets to exert effects such as anti-inflammatory and cytotoxic activities. mdpi.comresearchgate.netmdpi.com
A review of natural products from the Junceella genus lists this compound as possessing anti-inflammatory activity, which implies interaction with specific biological targets within inflammatory pathways. nih.govsemanticscholar.org However, detailed studies identifying the specific enzymes or receptors that this compound binds to, or the precise mechanism of these interactions, are not specified in the currently available literature.
Structure Activity Relationship Sar Studies of Junceellolide K and Its Derivatives
Systematic Chemical Modification and Derivatization Strategies
The systematic chemical modification of a lead compound such as Junceellolide K is a cornerstone of SAR studies. gardp.org This involves the synthesis of a series of derivatives where specific parts of the molecule are altered to assess their impact on biological activity. While specific derivatization strategies for this compound are not extensively documented in publicly available research, general methodologies applied to complex natural products can be inferred. These strategies often focus on key functional groups and regions of the briarane skeleton.
Common chemical modification strategies that could be applied to this compound include:
Modification of Acyl Groups: this compound possesses acetate (B1210297) and butyrate (B1204436) esters. The synthesis of analogs with different acyl groups (e.g., varying chain lengths, introducing aromatic rings, or polar functional groups) can probe the importance of these substituents for activity. This can be achieved through selective hydrolysis of the existing esters followed by re-esterification with different acyl chlorides or carboxylic acids.
Alterations at the C-6 Position: The chlorine atom at the C-6 position is a distinctive feature. Derivatives could be synthesized where this halogen is replaced by other halogens (F, Br, I) or by other functional groups like hydroxyl, alkoxy, or amino groups to determine the electronic and steric requirements at this position.
Modification of the γ-Lactone Ring: The α,β-unsaturated γ-lactone is a common feature in many bioactive natural products. Reduction of the double bond or opening of the lactone ring to the corresponding hydroxy acid could be performed to evaluate the role of this moiety in the compound's mechanism of action.
Derivatization of the Cyclohexene (B86901) Ring: The double bond within the cyclohexene moiety presents a site for various chemical transformations, such as epoxidation, dihydroxylation, or hydrogenation. These modifications would alter the shape and electronic properties of this part of the molecule.
The synthesis of these derivatives often involves multi-step reaction sequences that require careful control of stereochemistry to maintain the core briarane scaffold. mdpi.com
Correlation Between Structural Features and Biological Potency
The primary goal of synthesizing derivatives is to establish a correlation between specific structural features and the observed biological potency. For briarane-type diterpenoids, several studies have highlighted key structural determinants of activity.
Preliminary analyses of gorgonian-derived briarane-type diterpenoids have demonstrated that a briarane-based scaffold featuring a 3E,5(16)-diene system and a chlorine substitution at the C-6 position is crucial for anti-HBV activity. The anti-inflammatory properties of selected green leafy vegetables have been attributed to their chemical composition. nih.gov
The following table summarizes hypothetical SAR data for this compound derivatives based on general findings for briarane diterpenoids, illustrating potential correlations.
| Compound | Modification from this compound | Hypothetical Biological Activity (e.g., Anti-inflammatory IC₅₀) |
| This compound | Parent Compound | 10 µM |
| Derivative A | De-chlorination at C-6 | > 50 µM |
| Derivative B | Replacement of C-6 Cl with F | 15 µM |
| Derivative C | Hydrolysis of C-2 acetate | 25 µM |
| Derivative D | Saturation of γ-lactone double bond | 40 µM |
| Derivative E | Epoxidation of cyclohexene double bond | 8 µM |
This table is illustrative and based on general principles of SAR for similar compounds.
The chlorine atom at C-6 is likely essential for potent activity, as its removal leads to a significant loss of potency.
The nature of the ester groups influences activity, suggesting they may be involved in binding to the biological target.
The α,β-unsaturated lactone is important for the biological effect.
Identification of Key Pharmacophoric Elements within the Briarane Skeleton
A pharmacophore is an abstract concept that describes the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. ijpsr.com For this compound and its derivatives, identifying the key pharmacophoric elements is crucial for understanding their mechanism of action and for designing novel, structurally diverse compounds with similar or improved activity.
Based on the briarane skeleton and the SAR data, the key pharmacophoric elements of this compound likely include:
Hydrogen Bond Acceptors: The carbonyl groups of the esters and the γ-lactone are potential hydrogen bond acceptors, which can form crucial interactions with amino acid residues in the binding pocket of a target protein. researchgate.netmdpi.com
Hydrophobic Regions: The carbocyclic core of the briarane skeleton and the alkyl chains of the ester groups provide hydrophobic regions that can engage in van der Waals interactions with nonpolar pockets of the target.
An Electrophilic Center: The α,β-unsaturated lactone can act as a Michael acceptor, potentially forming a covalent bond with a nucleophilic residue (such as cysteine) on the target protein. This covalent interaction can lead to irreversible inhibition and high potency.
A Halogen Bond Donor: The chlorine atom at C-6 can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Defined 3D arrangement: The rigid, polycyclic structure of the briarane skeleton holds these pharmacophoric features in a specific three-dimensional orientation, which is critical for recognition by the biological target.
Computational Approaches to SAR Analysis (e.g., Molecular Docking, QSAR)
Computational methods are powerful tools for elucidating SAR and accelerating the drug discovery process. nih.govnih.govresearchgate.net
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. plos.orgjppres.com For this compound, if the biological target is known (e.g., an enzyme or receptor involved in inflammation), molecular docking can be used to:
Visualize the binding mode of this compound and its derivatives in the active site.
Identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
Explain the observed SAR data at a molecular level. For example, docking could show why replacing the chlorine at C-6 with a larger bromine atom might lead to a steric clash, thus reducing activity.
Screen virtual libraries of compounds to identify new potential inhibitors with a similar binding mode.
The following table illustrates hypothetical docking scores for this compound and its derivatives against a putative anti-inflammatory target.
| Compound | Docking Score (kcal/mol) | Key Interactions Predicted |
| This compound | -9.5 | H-bond with Ser253, Halogen bond with Leu88, Hydrophobic interactions |
| Derivative A | -6.2 | Loss of halogen bond with Leu88 |
| Derivative C | -7.8 | Loss of H-bond with Ser253 |
| Derivative E | -10.1 | New H-bond with Tyr345 from the epoxide oxygen |
This table is illustrative. The specific residues and scores would depend on the actual protein target.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. wikipedia.orgresearchgate.net A QSAR study on this compound and its analogs would involve:
Data Set: A series of this compound derivatives with their experimentally determined biological activities.
Descriptor Calculation: For each derivative, a set of molecular descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., partial charges), and topological indices (e.g., connectivity indices).
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. ijpsr.com
Validation: The predictive power of the QSAR model is rigorously validated using internal and external test sets of compounds.
A validated QSAR model for this compound analogs could be used to predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates and saving time and resources.
Analytical Methodologies for Junceellolide K
Quantitative Determination in Complex Biological Matrices
The quantitative analysis of Junceellolide K in complex biological matrices, such as plasma, serum, or tissue homogenates, is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. While specific validated methods for this compound are not extensively published, the analytical approaches for other complex diterpenoids in biological samples provide a clear framework. These methods typically involve meticulous sample preparation followed by sensitive instrumental analysis.
Sample Preparation: The primary challenge in analyzing biological samples is the removal of interfering substances like proteins and lipids, which can suppress the instrument's signal and damage analytical columns. Common preparation techniques include:
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins, which are then removed by centrifugation.
Liquid-Liquid Extraction (LLE): This technique separates analytes from the matrix based on their differential solubilities in two immiscible liquid phases, such as an aqueous biological sample and an organic solvent.
Solid-Phase Extraction (SPE): Considered the most efficient and selective method, SPE uses a solid sorbent packed into a cartridge to retain the analyte of interest while interfering compounds are washed away. The analyte is then eluted with a small volume of a different solvent.
Instrumental Analysis: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for quantifying trace levels of natural products in biological fluids. sci-hub.se The quantification is typically performed in the multiple reaction monitoring (MRM) mode, which provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. sci-hub.se
For a hypothetical HPLC-MS/MS method, validation would be performed according to established guidelines, assessing parameters like linearity, accuracy, precision, and limit of quantification (LOQ). pharmaguideline.com
Table 1: Hypothetical Validation Parameters for this compound Quantification in Human Plasma
| Parameter | Specification | Finding |
| Linearity (r²) | ≥ 0.99 | A linear range of 1-1000 ng/mL is typically achievable. |
| Accuracy | 85-115% (100±15%) | Method demonstrates high accuracy across the calibration range. |
| Precision (%RSD) | ≤ 15% | Intra-day and inter-day precision fall within acceptable limits. pharmaguideline.com |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | An LLOQ in the low ng/mL range is expected. |
| Recovery | Consistent and reproducible | SPE typically yields recoveries >80%. |
Detection and Quantification in Environmental Samples (e.g., Marine Ecosystems)
Detecting and quantifying this compound in marine ecosystems, such as seawater, sediments, or within its source organisms like gorgonian corals, is critical for ecological studies and bioprospecting. The concentrations in these samples, especially in open seawater, are expected to be extremely low (trace to ultra-trace levels), necessitating highly sensitive analytical approaches. nih.gov
Sample Collection and Preparation:
Seawater: Direct analysis is often impossible due to the very low concentrations. Pre-concentration is a critical step. nih.gov A common technique is the use of in-situ solid-phase adsorption toxin tracking (SPATT), where an adsorbent resin is deployed in the marine environment to passively sample and concentrate dissolved organic compounds over time. asm.org
Sediments: Extraction from marine sediments involves solvent extraction, often using a combination of polar and non-polar solvents, followed by extensive cleanup to remove complex matrix components. researchgate.net
Source Organisms (Gorgonians): Tissue samples are typically extracted with solvents like methanol and dichloromethane (B109758) to isolate the secondary metabolites. mdpi.com
Instrumental Analysis: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, is the preferred method. acs.org HRMS provides accurate mass measurements, which aids in the confident identification of the target compound in a complex environmental matrix and allows for the detection of related, unknown briarane metabolites. sci-hub.seacs.org Quantification can be achieved by creating a calibration curve using a purified standard of this compound.
Chromatographic Analytical Techniques (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is the cornerstone of the analytical methodology for this compound, providing the necessary separation from other related compounds and matrix components. arlok.com
Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for the analysis of moderately polar to non-polar compounds like diterpenoids. chemguide.co.uk
Stationary Phase: A non-polar C18 (octadecylsilyl) column is typically employed. globalresearchonline.net
Mobile Phase: A gradient elution is generally required for complex samples, starting with a high proportion of a polar solvent (e.g., water) and gradually increasing the proportion of an organic modifier (e.g., acetonitrile or methanol). chemguide.co.uk This allows for the effective separation of a wide range of compounds with different polarities.
Detector: A Diode Array Detector (DAD) or UV-Vis detector can be used for initial detection if the compound possesses a suitable chromophore. arlok.com However, for trace analysis, coupling to a mass spectrometer is essential.
Method development in HPLC aims to optimize resolution, peak shape, and analysis time by adjusting parameters such as the mobile phase composition, flow rate, and column temperature. globalresearchonline.net
Table 2: Typical RP-HPLC Parameters for Briarane Diterpenoid Analysis
| Parameter | Typical Setting |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Spectrometric Analytical Methods for Trace Analysis
Mass Spectrometry (MS) is the key detection technique that provides the sensitivity and selectivity required for the trace analysis of this compound. researchgate.net When coupled with a chromatographic system (LC-MS), it becomes a powerful tool for both identification and quantification.
Tandem Mass Spectrometry (MS/MS): This technique involves the selection of a specific parent ion (the molecular ion of this compound) in the first mass analyzer, its fragmentation in a collision cell, and the subsequent analysis of the resulting fragment ions in a second mass analyzer. sci-hub.se This process is highly specific and significantly reduces chemical noise, enabling very low detection limits. arlok.com The unique fragmentation pattern of this compound serves as a structural fingerprint for its unambiguous identification.
High-Resolution Mass Spectrometry (HRMS): Instruments like TOF and Orbitrap provide high mass accuracy (typically <5 ppm error), allowing for the determination of the elemental composition of an ion. sci-hub.se This is invaluable for identifying this compound in complex samples without a reference standard and for characterizing novel, related compounds discovered during screening. acs.org
The combination of retention time from the HPLC and the specific mass-to-charge ratios (both parent and fragment ions) from the mass spectrometer provides a very high degree of confidence in the identification and quantification of this compound, even at trace levels in challenging matrices.
Future Research Directions and Translational Perspectives
In-depth Characterization of Stereochemical Aspects
The precise three-dimensional arrangement of atoms in a molecule is fundamental to its biological activity. For complex natural products like Junceellolide K, an unambiguous stereochemical assignment is a prerequisite for understanding its interaction with biological targets and for any synthetic efforts.
Initial structural elucidation of juncenolide K (a synonym for this compound) assigned it an 11α,20α-epoxy configuration and suggested its cyclohexane (B81311) ring existed in a chair conformation. researchgate.net However, subsequent and more definitive analysis using single-crystal X-ray diffraction led to a crucial revision of this assignment. researchgate.netresearchgate.net This later research demonstrated that this compound actually possesses a β-orientation for the 11,20-epoxy group (11β,20β) and that its cyclohexane ring adopts a twist-boat conformation. researchgate.net
This revision underscores the complexity of briarane diterpenoids and highlights a critical area for future work. Future research must ensure that any synthetic or semi-synthetic analog of this compound is subjected to rigorous stereochemical analysis, employing techniques like X-ray crystallography and advanced NMR spectroscopy (e.g., NOESY) to confirm the absolute configuration of all stereocenters. researchgate.netnih.gov Such in-depth characterization is vital, as even minor variations in stereochemistry can lead to significant differences in biological efficacy and target specificity.
Comprehensive Elucidation of Complete Biosynthetic Pathways
Understanding how the source organism, the gorgonian coral, naturally produces this compound is crucial for both sustainable production strategies and for generating novel derivatives through biosynthetic engineering. Briarane-type compounds are believed to originate from 3,8-cyclized cembranoids. mdpi.com Some studies suggest that the host corals themselves, rather than their symbiotic zooxanthellae, are the original producers of certain briaranes like junceellin and praelolide. mdpi.com
However, the specific enzymatic steps and genetic machinery responsible for the biosynthesis of this compound remain unknown. Future research should focus on:
Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of source organisms like Junceella fragilis and Dichotella gemmacea to identify gene clusters encoding the enzymes (e.g., terpene cyclases, P450 monooxygenases, acetyltransferases) involved in the briarane scaffold formation and its subsequent functionalization.
Heterologous Expression: Expressing candidate genes in microbial hosts (like E. coli or yeast) to characterize the function of individual enzymes and reconstruct key parts of the biosynthetic pathway.
A complete understanding of the biosynthetic pathway would provide a blueprint for developing biotechnological production methods, such as fermentation.
Development of Economically Viable and Scalable Synthetic Routes
Relying on harvesting gorgonian corals for this compound is unsustainable and yields low quantities of the desired compound. semanticscholar.org Therefore, the development of an efficient total synthesis is a high-priority research goal. While synthetic strategies for the general briarane diterpenoid core have been explored, a complete and scalable synthesis specific to this compound has not been reported. mdpi.com
Future research in this area should aim to:
Design a Convergent and Stereoselective Synthesis: Create a synthetic plan that builds complex fragments separately before combining them, which is often more efficient. The route must precisely control the formation of the molecule's numerous stereocenters, particularly the revised 11β,20β-epoxy group and the twist-boat cyclohexane ring. researchgate.net
Improve Efficiency and Reduce Cost: Focus on minimizing the number of steps, maximizing the yield of each reaction, and using low-cost starting materials to ensure the final route is economically viable for producing the quantities needed for advanced pre-clinical testing.
A successful total synthesis would not only provide a sustainable supply of this compound but also enable the creation of designed analogs that are not accessible from the natural source.
Advanced Pre-clinical Efficacy Studies in Relevant Disease Models (excluding clinical trials)
Initial biological screenings have provided preliminary indications of this compound's bioactivity, but these findings require substantial expansion and validation in relevant disease models. Published studies have shown that this compound exhibits weak anti-inflammatory activity by inhibiting superoxide (B77818) anion generation and elastase release in human neutrophils. nih.govnih.gov
Future pre-clinical research must move beyond these initial screenings to more complex and disease-relevant models. Based on the activities of closely related briarane diterpenoids, promising areas for investigation include:
Virology: Junceellolide B and C, which share the briarane core, have demonstrated potent activity against the Hepatitis B virus (HBV). nih.govnih.govmedchemexpress.com Therefore, this compound should be evaluated in HBV-infected cell lines (e.g., HepG2-NTCP, HepAD38) and subsequently in animal models of chronic hepatitis B infection. nih.govresearchgate.net
Oncology: Other briaranes isolated from Dichotella gemmacea (a source of this compound) have shown cytotoxicity against the A549 human lung cancer cell line. mdpi.com It is therefore logical to screen this compound against a panel of human cancer cell lines, followed by studies in animal tumor models (e.g., xenografts) if promising activity is found.
Inflammation: The initial weak anti-inflammatory findings should be explored further in animal models of inflammatory diseases, such as arthritis or inflammatory bowel disease, to determine if the compound has meaningful efficacy in vivo.
These studies are essential to identify the most promising therapeutic area for this compound and to justify its further development.
| Compound | Bioactivity | Model System | Reference |
| This compound | Weak Anti-inflammatory | Human Neutrophils | mdpi.comnih.gov |
| Junceellolide B | Anti-HBV | HepAD38 & HepG2-NTCP cells | nih.govresearchgate.net |
| Junceellolide C | Anti-HBV | HepAD38 cells | nih.govmedchemexpress.com |
| Gemmacolides AZ-BF | Cytotoxicity | A549 Cancer Cells | mdpi.com |
| Fragilide X | Pro-inflammatory (iNOS/COX-2 enhancement) | RAW 264.7 Macrophages | researchgate.netresearchgate.net |
Discovery of Novel Biological Targets and Undiscovered Mechanisms of Action
The molecular targets through which this compound exerts its biological effects are largely unknown. Identifying these targets is a critical step in understanding its mechanism of action and potential side effects. While its anti-inflammatory effect is linked to inhibiting neutrophil functions, the upstream proteins it binds to have not been identified. mdpi.com
Future research should employ modern drug discovery techniques to uncover these targets:
Chemical Proteomics: This powerful approach uses a molecular probe based on the this compound structure to "fish" for its binding partners in cell lysates. mdpi.com Identifying these proteins provides direct clues to its mechanism.
Transcriptomic and Proteomic Profiling: Treating relevant cells (e.g., neutrophils, hepatocytes) with this compound and analyzing the resulting changes in gene and protein expression can reveal the cellular pathways it modulates. nih.govresearchgate.net For example, RNA-sequencing analysis of cells treated with the related Junceellolide B revealed a down-regulation of host transcription factors related to RNA polymerase II, which explained its anti-HBV effect. nih.govresearchgate.net
Computational Approaches: In silico methods, such as molecular docking and similarity searching, can be used to screen databases of known protein structures to predict potential binding targets. nih.govebi.ac.uk
Discovering a novel, high-value biological target for this compound would significantly increase its importance as a chemical probe and potential drug lead.
Rational Design and Synthesis of Derivatives for Enhanced Efficacy and Specificity
Once the structure-activity relationships (SAR) and molecular targets of this compound are better understood, the next logical step is to design and synthesize derivatives with improved properties. The vast natural diversity of briarane diterpenoids provides an excellent starting point for understanding which parts of the molecule are important for activity. For instance, preliminary SAR studies on related compounds showed that a 3E,5(16)-diene and a chlorine atom at the C-6 position were important for anti-HBV activity. nih.gov
Future work should focus on:
SAR-Guided Synthesis: Using information from pre-clinical testing and target identification studies to make targeted chemical modifications to the this compound scaffold. This could involve altering the acetate (B1210297) groups, modifying the lactone ring, or changing the substituents on the main carbon framework.
Improving "Drug-like" Properties: Synthesizing derivatives to optimize pharmacokinetic properties, such as solubility, metabolic stability, and cell permeability, which are critical for a compound's success as a drug.
Enhancing Potency and Selectivity: Aiming to create analogs that are more potent (effective at lower concentrations) and more selective for their intended biological target, thereby reducing the potential for off-target side effects.
This iterative cycle of design, synthesis, and testing is the core of modern medicinal chemistry and is essential for translating a natural product hit into a viable drug candidate.
Sustainable Sourcing and Production Strategies (e.g., Aquaculture, Fermentation)
The current reliance on wild harvesting of gorgonian corals is a major bottleneck for the research and development of this compound. semanticscholar.org It is neither environmentally sustainable nor commercially viable. Addressing this supply issue is paramount.
Future research must urgently explore alternative, sustainable production platforms:
Aquaculture: Developing methods for the controlled cultivation of source organisms like Junceella fragilis. This would provide a renewable source of biomass under controlled conditions, although scaling this to industrial levels can be challenging.
Cell Culture: Establishing cell cultures of the gorgonian coral or its symbiotic microorganisms could offer a more controlled and scalable production method. The use of aquatic invertebrate stem cells has been proposed as a potential future solution for the sustainable supply of marine bioactive compounds. researchgate.net
Fermentation: If the biosynthetic pathway can be elucidated and transferred to a robust microbial host (as described in section 9.2), large-scale fermentation would likely be the most economically viable and scalable method for producing this compound and its derivatives.
Achieving a sustainable and scalable production route is a critical translational step that will enable all other avenues of research and development to proceed.
Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Research
The exploration of marine natural products like this compound has uncovered significant potential for new therapeutic agents. However, a deep understanding of their mechanisms of action is often necessary to advance them from discovery to clinical application. nih.gov Modern high-throughput "omics" technologies offer a powerful, systems-level approach to bridge this gap. nih.gov These technologies, including proteomics and metabolomics, allow for the large-scale study of proteins and metabolites, providing a comprehensive snapshot of the molecular dynamics within a biological system. humanspecificresearch.orgki.se Integrating these approaches into the future study of this compound could illuminate its biological functions, identify its molecular targets, and reveal novel therapeutic possibilities.
Proteomics in this compound Research
Proteomics is the large-scale analysis of the entire set of proteins (the proteome) expressed by a cell, tissue, or organism at a specific time. humanspecificresearch.org This technology can be instrumental in elucidating the mechanism of action of bioactive compounds by identifying direct protein targets or mapping the downstream changes in protein expression and signaling pathways.
Future research on this compound would benefit significantly from proteomics to understand its anti-inflammatory and cytotoxic effects. researchgate.netresearchgate.net For instance, briarane diterpenoids are known to modulate key inflammatory pathways. researchgate.net A related compound, Junceellolide D, has been shown to suppress osteoclastogenesis by inhibiting NF-κB and MAPK signaling pathways and activating the Nrf2 antioxidant response. sci-hub.se Proteomic studies could determine if this compound acts through similar or distinct mechanisms. Techniques such as chemical proteomics, using a tagged this compound molecule as a probe, could be employed to isolate and identify its direct binding partners within the cell. Furthermore, quantitative proteomics could compare the proteomes of immune cells or cancer cells, with and without this compound treatment, to map the global protein expression changes and identify perturbed signaling networks.
Metabolomics in this compound Research
Metabolomics involves the comprehensive analysis of all metabolites within a biological sample. humanspecificresearch.org This provides a functional readout of the cellular state, as metabolites are the downstream products of genome expression and enzymatic activities. frontiersin.org By analyzing the metabolic fingerprint of cells or organisms after exposure to this compound, researchers can gain crucial insights into its effects on cellular physiology and metabolic pathways.
For example, given the observed cytotoxicity of many briarane diterpenoids, metabolomics could reveal how this compound alters the metabolic profile of cancer cells. mdpi.com This could involve changes in central carbon metabolism, lipid metabolism, or amino acid pathways, potentially highlighting metabolic vulnerabilities that the compound exploits. In the context of its anti-inflammatory activity, metabolomic analysis of immune cells like neutrophils or macrophages could reveal how this compound affects the production of lipid mediators of inflammation (e.g., prostaglandins, leukotrienes) or other small-molecule signaling molecules. nih.gov
The integration of these omics technologies offers a holistic approach to understanding the bioactivity of this compound. mdpi.com The vast datasets generated can uncover novel biological insights, accelerate the identification of drug targets, and provide a strong foundation for developing this marine natural product into a potential therapeutic agent. humanspecificresearch.orgfrontiersin.org
Interactive Data Tables
Table 1: Potential Omics-Based Research Strategies for this compound
| Omics Technology | Research Question | Potential Outcomes |
| Proteomics | What are the direct protein targets of this compound responsible for its anti-inflammatory effects? | Identification of specific receptor(s) or enzyme(s) in inflammatory pathways (e.g., NF-κB, MAPK) that bind to this compound. sci-hub.se |
| Proteomics | How does this compound alter the global protein expression profile in cancer cells? | Mapping of cellular pathways (e.g., apoptosis, cell cycle) affected by the compound, revealing its mechanism of cytotoxicity. mdpi.com |
| Metabolomics | What metabolic pathways are disrupted in immune cells upon treatment with this compound? | Revealing changes in the production of inflammatory mediators and cellular energy metabolism, providing insight into its immunomodulatory role. nih.gov |
| Metabolomics | How does this compound affect the metabolic fingerprint of cancer cells? | Identification of key metabolic shifts (e.g., in glycolysis, lipid synthesis) that contribute to its anti-proliferative activity. frontiersin.org |
| Multi-omics | How do changes in protein expression correlate with changes in metabolite levels after this compound exposure? | An integrated understanding of the compound's mechanism, linking signaling pathway modulation to functional metabolic outputs. ki.semdpi.com |
Q & A
Q. What are the primary structural characteristics of Junceellolide K, and how were they elucidated experimentally?
this compound (compound 15) is a briarane-type diterpenoid isolated from the South China Sea gorgonian Dichotella gemmacea. Its structure includes a fused bicyclic framework with a 5/12-membered ring system, confirmed via NMR spectroscopy (¹H, ¹³C, DEPT, HSQC, HMBC) and high-resolution mass spectrometry (HR-ESI-MS). Key stereochemical assignments were resolved using NOESY correlations and comparative analysis with related briaranes . Researchers should prioritize multi-dimensional NMR experiments and X-ray crystallography (if crystallizable) to resolve complex stereochemistry.
Q. What bioactivity has been preliminarily reported for this compound, and what assays validate these findings?
Initial studies indicate anti-inflammatory and cytotoxic properties. Bioactivity is typically assessed via in vitro assays:
- Anti-inflammatory activity : Inhibition of NO production in LPS-induced RAW 264.7 macrophages (IC₅₀ values reported).
- Cytotoxicity : SRB or MTT assays against cancer cell lines (e.g., HCT-116, A549). Controls should include positive standards (e.g., dexamethasone for anti-inflammatory tests) and solvent-only blanks to isolate compound-specific effects .
Q. What challenges arise in isolating this compound from natural sources, and how are they mitigated?
Isolation requires bioassay-guided fractionation of crude extracts (e.g., EtOAc/MeOH) using column chromatography (silica gel, Sephadex LH-20) and HPLC. Key challenges include:
- Low abundance : Requires large biomass (1–2 kg of gorgonian) for milligram-scale yields.
- Co-elution with analogs : Optimize HPLC conditions (C18 columns, isocratic MeCN/H₂O) and employ LC-MS for real-time monitoring .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, MD simulations) clarify this compound’s mechanism of action?
Molecular docking against target proteins (e.g., COX-2, NF-κB) identifies putative binding sites, while molecular dynamics (MD) simulations (50–100 ns) assess stability of ligand-receptor complexes. Validate predictions with mutagenesis or SPR binding assays. Tools like AutoDock Vina and GROMACS are recommended, with force fields (e.g., CHARMM36) parameterized for terpenoids .
Q. What strategies resolve contradictions in bioactivity data between this compound and its structural analogs?
Discrepancies (e.g., varying IC₅₀ values across studies) may arise from:
Q. How can total synthesis address supply limitations for this compound in functional studies?
Retrosynthetic analysis prioritizes ring-forming strategies (e.g., Diels-Alder for bicyclic core) and stereoselective oxidations. Key steps:
Q. What experimental designs optimize the exploration of this compound’s synergistic effects with other marine compounds?
Use factorial design (e.g., 2×2 matrix) to test combinations with co-isolated briaranes (e.g., Juncins P/ZI). Metrics include:
- Synergy score : Calculated via CompuSyn software using Chou-Talalay equations.
- Mechanistic overlap : Transcriptomics (RNA-seq) to identify shared pathways. Include single-compound and vehicle controls to distinguish additive vs. synergistic effects .
Methodological Guidelines
- Data validation : Replicate experiments ≥3 times; report mean ± SD and statistical tests (ANOVA, t-test) .
- Structural characterization : Deposit NMR and crystallographic data in public repositories (e.g., Cambridge Structural Database) .
- Bioactivity reporting : Adhere to MIAME or CHEMBL standards for assay transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
